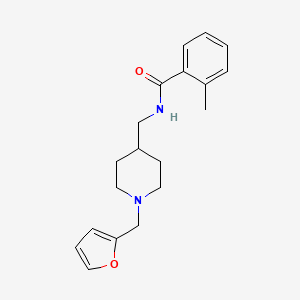

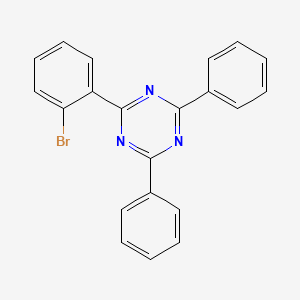

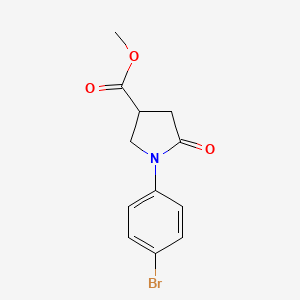

![molecular formula C17H14N4O2S2 B2759201 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide CAS No. 379236-25-6](/img/structure/B2759201.png)

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been reported in the literature . One method involves C-H Bond Functionalization of Disulfide Intermediates . Another method uses a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature .Chemical Reactions Analysis

The chemical reactions involving benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can vary widely depending on the specific compound and reaction conditions. The synthesis methods mentioned above involve several chemical reactions, including C-H bond functionalization and multi-component fusion reactions .Applications De Recherche Scientifique

COX Inhibitory Activity

Compounds structurally related to the mentioned chemical, particularly those with a triazinylthio moiety and a methoxyphenyl group, have been studied for their COX inhibitory activities. For instance, derivatives exhibiting strong inhibitory action on the COX-2 enzyme have been synthesized, highlighting their potential in addressing inflammation and related conditions (Ertas et al., 2022).

Antitumor Activity

Research into benzothiazole derivatives bearing different heterocyclic rings has unveiled compounds with significant anticancer activities against a variety of cancer cell lines. This includes the synthesis of compounds using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, demonstrating the versatility of these molecules in targeting neoplastic diseases (Yurttaş et al., 2015).

Antiviral Activity

Derivatives incorporating the benzimidazole and triazole moieties have been synthesized and tested for their activity against viruses, such as hepatitis C virus (HCV), showcasing the potential of these compounds in antiviral therapies (Youssif et al., 2016).

Antimicrobial and Antibacterial Evaluation

The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus under ultrasound irradiation has been reported, with these compounds displaying promising antimicrobial activities against a range of bacterial and fungal strains. Such findings suggest their applicability in developing new antimicrobial agents (Rezki, 2016).

Enzyme Inhibition and Molecular Docking Studies

Novel compounds with the benzothiazole/benzoxazole core have been investigated for their enzyme inhibitory properties and anti-inflammatory activities. Molecular docking studies have further elucidated their potential mechanisms of action, offering insights into their therapeutic applications (Tariq et al., 2018).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-23-13-8-4-2-6-11(13)18-15(22)10-24-16-19-20-17-21(16)12-7-3-5-9-14(12)25-17/h2-9H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNPFWNYHQTIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

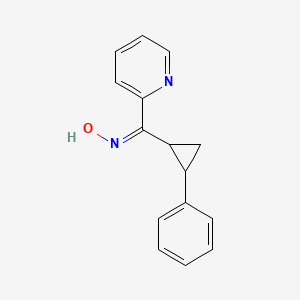

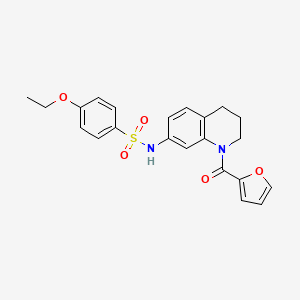

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)

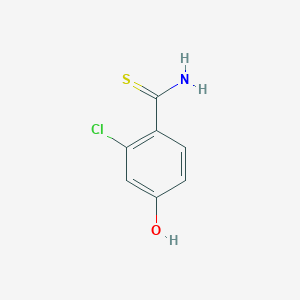

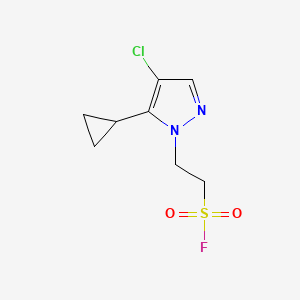

![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2759127.png)

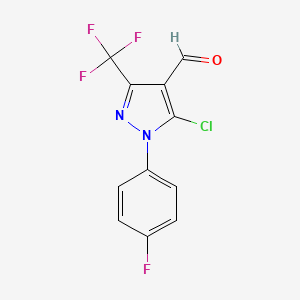

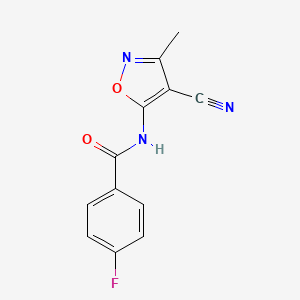

![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)